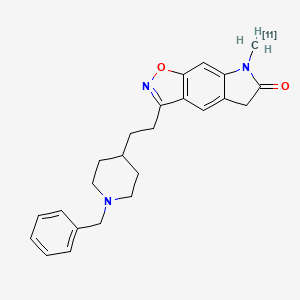
Ristomycin A aglycone, 22,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-64-O-demethyl-19-deoxy-N15-((tricyclo(3.3.1.13,7)dec-2yloxy)carbonyl)-38-((methylamino)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ristomycin A aglycone, 22,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-64-O-demethyl-19-deoxy-N15-((tricyclo(3.3.1.13,7)dec-2yloxy)carbonyl)-38-((methylamino)carbonyl)- is a complex organic compound with potential applications in various fields of science and industry. This compound is a derivative of ristomycin, a known antibiotic, and has been modified to enhance its properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including chlorination, demethylation, and the introduction of various functional groups. Each step requires specific reaction conditions such as temperature, pressure, and the use of catalysts. For example, chlorination might be carried out using chlorine gas or a chlorinating agent under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of such complex compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems and potential as a therapeutic agent.
Medicine: Investigating its antibiotic properties and potential use in treating infections.
Industry: Possible applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic or chemical outcome.
Comparación Con Compuestos Similares
Similar Compounds
Ristomycin: The parent compound with known antibiotic properties.
Vancomycin: Another antibiotic with a similar structure and mechanism of action.
Teicoplanin: A glycopeptide antibiotic with comparable applications.
Uniqueness
This compound’s uniqueness lies in its specific modifications, which may enhance its stability, efficacy, or selectivity compared to similar compounds.
Propiedades
Fórmula molecular |
C70H62Cl2N8O19 |
|---|---|
Peso molecular |
1390.2 g/mol |
Nombre IUPAC |
1-adamantyl N-[(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-52-(methylcarbamoyl)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaen-22-yl]carbamate |
InChI |
InChI=1S/C70H62Cl2N8O19/c1-73-63(89)58-41-23-38(82)24-47(85)53(41)40-17-32(3-6-45(40)83)54-65(91)79-59(68(94)78-58)60(86)34-5-9-49(43(72)18-34)98-52-21-36-20-51(61(52)87)97-48-8-2-28(13-42(48)71)14-44-62(88)75-56(66(92)77-57(36)67(93)76-54)35-15-37(81)22-39(16-35)96-50-19-33(4-7-46(50)84)55(64(90)74-44)80-69(95)99-70-25-29-10-30(26-70)12-31(11-29)27-70/h2-9,13,15-24,29-31,44,54-60,81-87H,10-12,14,25-27H2,1H3,(H,73,89)(H,74,90)(H,75,88)(H,76,93)(H,77,92)(H,78,94)(H,79,91)(H,80,95)/t29?,30?,31?,44-,54-,55+,56+,57-,58+,59+,60-,70?/m1/s1 |
Clave InChI |
MXQGKDLLQYUDBQ-LVQMOIKISA-N |
SMILES isomérico |
CNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(C[C@@H]9C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N9)NC(=O)OC23CC5CC(C2)CC(C5)C3)O)O)C(=O)N[C@H]7C(=O)N4)C=C8)Cl)Cl)O)C(=O)N1)O |
SMILES canónico |
CNC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(CC9C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N9)NC(=O)OC23CC5CC(C2)CC(C5)C3)O)O)C(=O)NC7C(=O)N4)C=C8)Cl)Cl)O)C(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


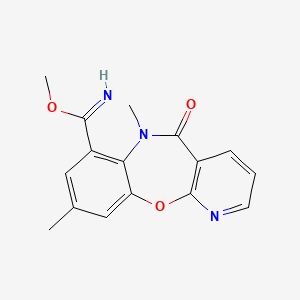
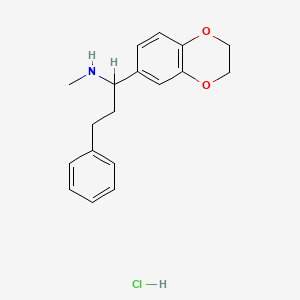



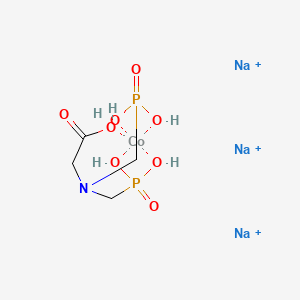
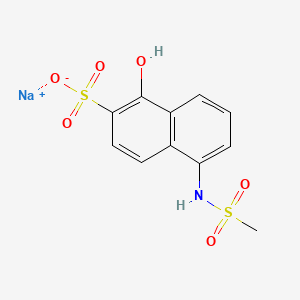
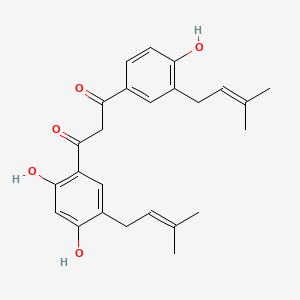

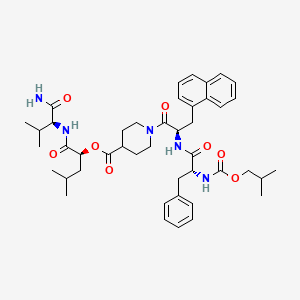
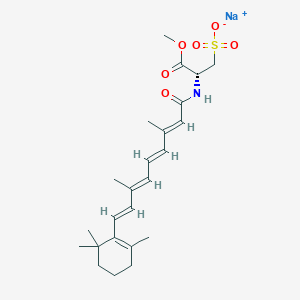
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)
